molecular formula C18H18O B589349 2,2-Diphenyl-2,2-cyclohexanone-d10 CAS No. 1329835-69-9

2,2-Diphenyl-2,2-cyclohexanone-d10

Cat. No.: B589349
CAS No.: 1329835-69-9
M. Wt: 260.402
InChI Key: VVZQVFCTDWFOOD-CRDOFXDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-2,2-cyclohexanone-d10 is a deuterated derivative of cyclohexanone featuring two phenyl groups at the 2-position and ten deuterium atoms replacing hydrogen atoms within the cyclohexanone ring. This isotopic labeling significantly alters its physical and spectroscopic properties, making it valuable in mechanistic studies, kinetic isotope effect analyses, and as an internal standard in nuclear magnetic resonance (NMR) or mass spectrometry (MS) . The incorporation of deuterium reduces vibrational modes, which can enhance thermal stability and influence reaction pathways in synthetic chemistry .

Properties

CAS No.

1329835-69-9

Molecular Formula

C18H18O

Molecular Weight

260.402

IUPAC Name

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)cyclohexan-1-one

InChI

InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D

InChI Key

VVZQVFCTDWFOOD-CRDOFXDFSA-N

SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

NSC 49316-d10; 

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₈D₁₀H₁₀O ~272.36 Deuterated cyclohexanone core Isotopic labeling, NMR/MS
2-(Difluoroacetyl)cyclohexanone C₈H₁₀F₂O₂ 176.16 Difluoroacetyl group Fluorinated intermediates
2-(2-Oxo-2-phenylethyl)cyclohexanone C₁₄H₁₆O₂ 216.28 Phenacyl group Photochemical synthesis
2-[[Di(methyl-d₃)amino]methyl]cyclohexanone-d₆ C₁₀D₆H₁₀NO 182.29 Deuterated amino-methyl Metabolic tracing
Table 2: Spectroscopic Comparison
Compound IR ν(C=O) (cm⁻¹) ¹H NMR δ (ppm) ¹³C NMR δ (ppm)
This compound ~1700 (C=O) Deuterium-silent 210–215 (C=O)
2-(Difluoroacetyl)cyclohexanone 1728 (C=O) 1.5–2.5 (cyclohexane) 200–205 (C=O)
2-Hydroxy-2,2-diphenylacetic Acid 1720 (C=O) 3.87 (s, 2H, CH₂) 176.46 (COOH)

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